4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
CAS No.: 1105197-41-8
Cat. No.: VC2784355
Molecular Formula: C14H12N4O
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.
![4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one - 1105197-41-8](/images/structure/VC2784355.png)
Specification
CAS No. | 1105197-41-8 |
---|---|
Molecular Formula | C14H12N4O |
Molecular Weight | 252.27 g/mol |
IUPAC Name | 4-cyclopropyl-1-phenyl-6H-pyrazolo[3,4-d]pyridazin-7-one |
Standard InChI | InChI=1S/C14H12N4O/c19-14-13-11(12(16-17-14)9-6-7-9)8-15-18(13)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,17,19) |
Standard InChI Key | IUFNKCFWONBAPP-UHFFFAOYSA-N |
SMILES | C1CC1C2=NNC(=O)C3=C2C=NN3C4=CC=CC=C4 |
Canonical SMILES | C1CC1C2=NNC(=O)C3=C2C=NN3C4=CC=CC=C4 |
Introduction
Chemical Structure and Properties
4-Cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105197-41-8) is characterized by a fused bicyclic system composed of a pyrazole ring and a pyridazine ring, which contributes to its biological activity by facilitating specific molecular interactions. The compound has a molecular formula of C₁₄H₁₂N₄O and a molecular weight of 252.27 g/mol . Its structure incorporates four nitrogen atoms arranged in a distinctive pattern that provides the compound with its unique electronic and spatial characteristics.
The structural features of this compound can be represented by the following table:
Property | Value |
---|---|
CAS Number | 1105197-41-8 |
Molecular Formula | C₁₄H₁₂N₄O |
Molecular Weight | 252.27 g/mol |
IUPAC Name | 4-cyclopropyl-1-phenyl-6H-pyrazolo[3,4-d]pyridazin-7-one |
InChI | InChI=1S/C14H12N4O/c19-14-13-11(12(16-17-14)9-6-7-9)8-15-18(13)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,17,19) |
InChIKey | IUFNKCFWONBAPP-UHFFFAOYSA-N |
SMILES | C1CC1C2=NNC(=O)C3=C2C=NN3C4=CC=CC=C4 |
The compound is typically stored at room temperature, which suggests relative stability under standard laboratory conditions . The chemical structure includes several key moieties: a cyclopropyl group at position 4, a phenyl group at position 1, and a carbonyl group that forms part of the pyridazinone ring, all of which contribute to its chemical behavior and potential biological properties.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies on pyrazolopyridinone analogues have provided valuable insights into how structural modifications affect biological activity. These studies are crucial for understanding the potential applications of 4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one and for guiding the design of more potent derivatives.
Compound | R Group | R₁ Group | PfDHODH IC₅₀ (μM) | Pf3D7 EC₅₀ (μM) | Metabolic Stability |
---|---|---|---|---|---|
5 | Et | H | 1.5 | 0.58 | Good |
7 | cPr | H | 0.91 | 0.59 | Not determined |
12 | Et | Me | 0.070 | 0.044 | Good |
13 | cPr | Me | 0.089 | 0.045 | Good |
14 | Et | cPr | 0.048 | 0.022 | Moderate |
15 | cPr | cPr | 0.043 | 0.032 | Good |
The data indicates that cyclopropyl (cPr) substitution at certain positions can contribute to good potency and metabolic stability, which may partially explain the inclusion of this moiety in 4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one .
Related Pyrazolo[3,4-d]pyridazin-7-one Derivatives
Several structural analogues of 4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one have been synthesized and studied, differing primarily in the substituents on the core scaffold. These related compounds provide additional context for understanding the properties and potential applications of our compound of interest.
Key structural variants identified in the search results include:
-
4-Cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105197-25-8)
-
4-Cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105197-21-4)
-
4-Cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105197-37-2)
-
1-(tert-Butyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105196-46-0)
These compounds share the core pyrazolo[3,4-d]pyridazin-7-one scaffold but differ in the substituents on the N1 position (phenyl vs. substituted phenyl) or the C4 position (cyclopropyl vs. isopropyl). Such structural variations can significantly impact physicochemical properties and biological activities, making these compounds valuable for comparative studies.
The systematic exploration of these derivatives helps researchers understand the structural requirements for specific biological activities and can guide the development of compounds with improved properties for particular applications.
Research Findings and Future Directions
Research on pyrazolo[3,4-d]pyridazine derivatives highlights their potential as pharmaceutical agents due to their bioactive properties. Recent studies have focused on structure optimization to enhance potency, selectivity, and metabolic stability.
One significant finding from research on related compounds is the importance of balancing potency with metabolic stability. For example, studies have shown that while certain substitutions might enhance potency against biological targets, they may also negatively impact metabolic stability. Achieving the optimal balance is crucial for developing compounds with potential therapeutic value .
Another important research direction involves exploring the specific mechanisms of action of these compounds. While some pyrazolopyridinone analogues have demonstrated activity against targets like PfDHODH, the exact molecular interactions and binding modes merit further investigation. Elucidating these details would facilitate more rational design of derivatives with enhanced properties .
Future research directions for 4-cyclopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one and related compounds might include:
-
Detailed structure-activity relationship studies focused specifically on the influence of the phenyl and cyclopropyl groups
-
Investigation of potential activity against a broader range of biological targets
-
Optimization of synthetic routes to improve yields and accessibility
-
Development of more metabolically stable derivatives while maintaining potency
-
Exploration of potential synergistic effects with other bioactive compounds
These research avenues would contribute to a deeper understanding of this compound class and potentially lead to the development of novel therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume